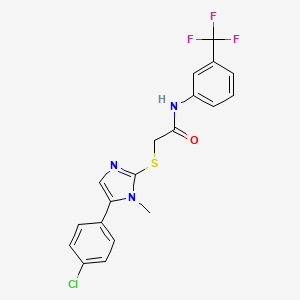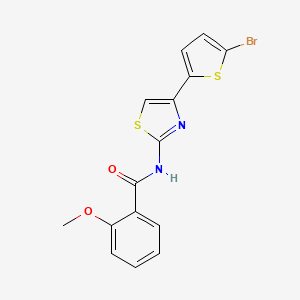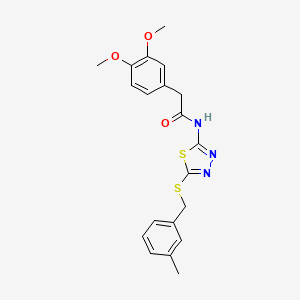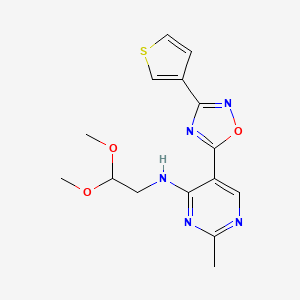
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including an imidazole ring, a thioether linkage, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring of carbon atoms. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The imidazole ring is a common feature in many biologically active molecules and can participate in various chemical reactions. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals to improve stability and alter biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, affecting its solubility and stability .Scientific Research Applications
Structural and Molecular Insights
Research on structurally related compounds emphasizes the significance of intermolecular interactions and molecular shapes in defining their properties and potential applications. For instance, compounds with similar structures have been analyzed for their crystal structures, revealing intricate 3-D arrays formed through various intermolecular interactions such as hydrogen bonds and π interactions (Boechat et al., 2011). These structural insights are crucial for understanding how such molecules might interact in biological systems or form solid-state materials with specific characteristics.
Synthetic Routes and Derivatives
The synthesis of related compounds provides insights into potential applications in drug discovery and materials science. For example, derivatives have been synthesized for their antibacterial properties, demonstrating the chemical versatility and potential therapeutic relevance of this molecular framework (Ramalingam et al., 2019). Such synthetic explorations underscore the capacity of these compounds to serve as scaffolds for developing new agents with specific biological activities.
Biological Activities and Potential Applications
The biological evaluation of compounds bearing resemblance in structure has highlighted their potential in addressing various health conditions. Anticancer and anticonvulsant activities have been identified in some derivatives, indicating the therapeutic potential of this class of molecules (Aktürk et al., 2002). Additionally, antimicrobial and antitumor activities have been reported, further emphasizing the relevance of these compounds in medicinal chemistry and drug design (Desai et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in prostanoid synthesis .
Mode of Action
Compounds with similar structures have been known to interact with their targets and cause changes in their activity .
Biochemical Pathways
The compound may affect the prostanoid synthesis pathway, as suggested by the action of similar compounds . Prostanoids are a group of bioactive lipids that play crucial roles in various physiological processes, including inflammation, platelet aggregation, and smooth muscle contraction .
Result of Action
Based on the potential target of action, the compound could potentially modulate the activity of enzymes involved in prostanoid synthesis, thereby affecting the levels of prostanoids in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3OS/c1-26-16(12-5-7-14(20)8-6-12)10-24-18(26)28-11-17(27)25-15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENISYBIXPQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2904620.png)

![2-{[(4-Chlorophenyl)(cyano)methyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B2904622.png)

![Methyl 3-(2-phenylquinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2904627.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2904631.png)
![2-[4-Methoxybutan-2-yl(1,2-thiazol-4-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2904636.png)

![N-[1-(1-Methyl-2-oxo-3H-indol-5-yl)ethyl]prop-2-enamide](/img/structure/B2904638.png)

![2-{[1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2904640.png)
![1-[4-[3-(Phenoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2904641.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)